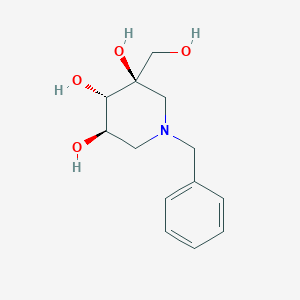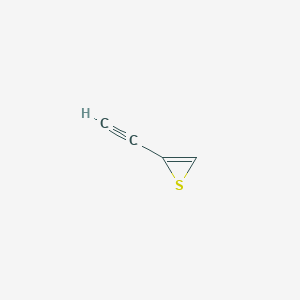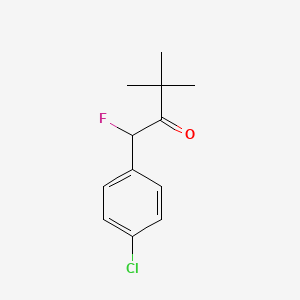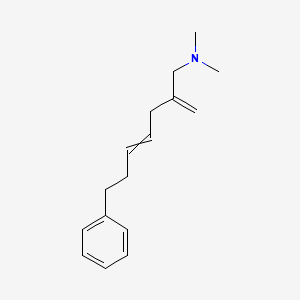
N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amine is an organic compound with a complex structure that includes a phenyl group, a heptene chain, and a dimethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of a suitable amine precursor with a halogenated heptene derivative. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the amine and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the reaction rate and selectivity. The final product is typically purified through distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Various substituted amines
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-2-methylidenehex-4-en-1-amine
- N,N-dimethyl-2-methylidene-5-phenylpent-4-en-1-amine
- 3-ethenyl-N,N-dimethyl-2-methylidenepent-4-en-1-amine
Uniqueness
N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amine is unique due to its specific structural features, such as the presence of a phenyl group and a heptene chain
Propiedades
Número CAS |
653584-56-6 |
|---|---|
Fórmula molecular |
C16H23N |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amine |
InChI |
InChI=1S/C16H23N/c1-15(14-17(2)3)10-6-4-7-11-16-12-8-5-9-13-16/h4-6,8-9,12-13H,1,7,10-11,14H2,2-3H3 |
Clave InChI |
RRCBHIQCONFIGF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=C)CC=CCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


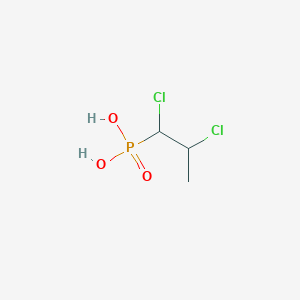
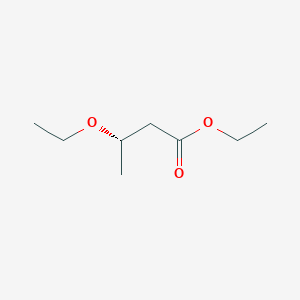
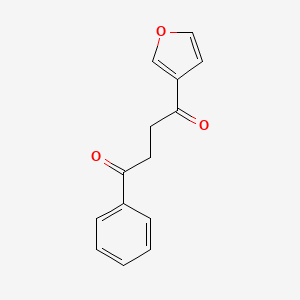
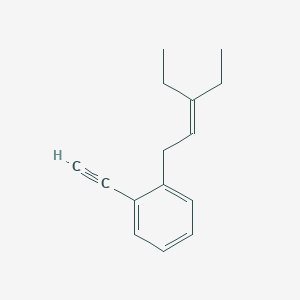
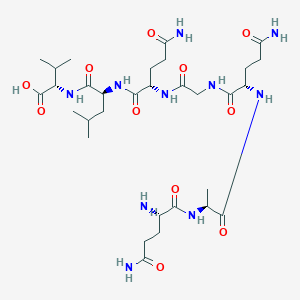
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine](/img/structure/B12539899.png)
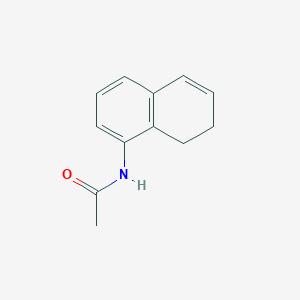
![Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]-](/img/structure/B12539912.png)
![1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12539925.png)
![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
